3-Amino-N,N-dimethyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Reactivity of N,N-dimethylenamino Ketones

Field: Organic Chemistry

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives

Intramolecular Interactions and Aromaticity in Nitroanilines

Field: Structural Chemistry

Application: The intramolecular interactions in para and meta nitroanilines are studied.

Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals

Field: Materials Science

4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics

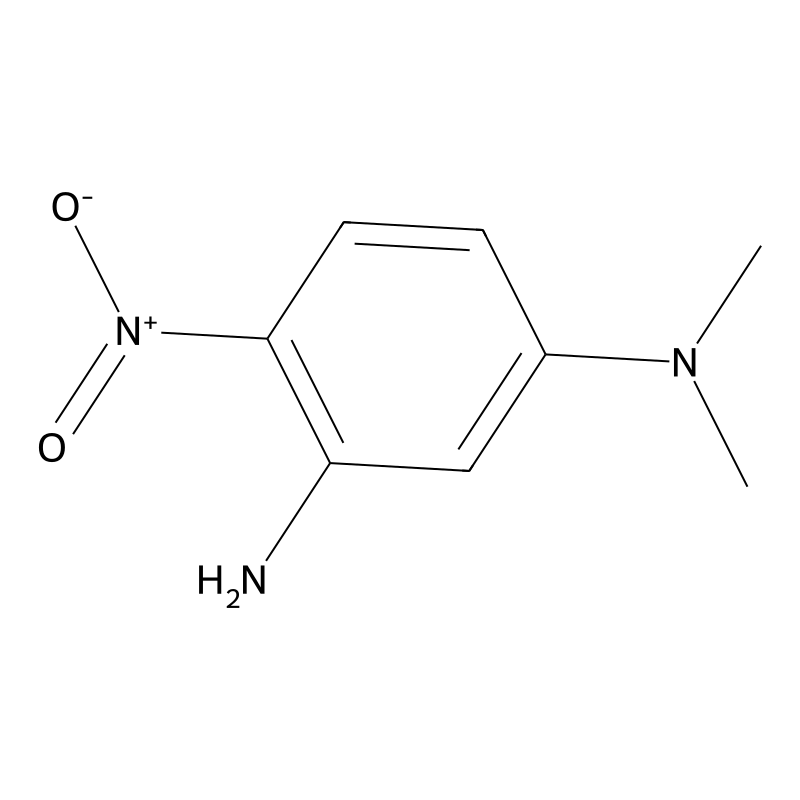

3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula CHNO and a CAS Number of 2069-71-8. This compound is a derivative of aniline, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the nitrogen atom. The structure consists of a benzene ring with these functional groups, giving it unique chemical properties and reactivity. It typically appears as a yellow-brown powder with a melting point ranging from 134 to 139 °C .

There is no current information available regarding the specific mechanism of action of 3-Amino-N,N-dimethyl-4-nitroaniline in biological systems.

As with most nitroaromatic compounds, 3-Amino-N,N-dimethyl-4-nitroaniline is likely to be toxic and may pose various health hazards. Specific data on its toxicity is lacking, but potential hazards include:

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group under suitable conditions.

- Substitution: The compound can participate in electrophilic aromatic substitution reactions influenced by the nitro and amino groups on the benzene ring.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

- Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

- Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline generally involves two main steps:

- Nitration of N,N-Dimethylaniline: This step introduces a nitro group onto the aromatic ring using concentrated sulfuric acid and nitric acid.

- Reduction: The nitro group is subsequently reduced to an amino group through catalytic hydrogenation or by employing reducing agents like iron powder and hydrochloric acid.

In industrial settings, these processes are optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography.

3-Amino-N,N-dimethyl-4-nitroaniline has several applications, including:

- Organic Synthesis: It serves as a building block for various chemical compounds, including dyes and pharmaceuticals.

- Material Science: Its unique properties make it useful in developing piezoelectric materials and organic semiconductors.

While specific interaction studies focusing solely on 3-Amino-N,N-dimethyl-4-nitroaniline are scarce, it is likely that its interactions with biological systems involve its functional groups affecting enzyme activity or receptor binding. Further research is necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with 3-Amino-N,N-dimethyl-4-nitroaniline:

| Compound Name | Key Differences |

|---|---|

| N,N-Dimethyl-4-nitroaniline | Lacks the amino group at the 3-position |

| 4-Amino-N,N-dimethylaniline | Lacks the nitro group at the 4-position |

| 3-Amino-4-nitroaniline | Lacks the dimethyl groups on the nitrogen atom |

Uniqueness

3-Amino-N,N-dimethyl-4-nitroaniline is unique due to its combination of both amino and nitro groups on the benzene ring, along with dimethyl substitution on nitrogen. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in organic synthesis and material science.